N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(13-25-17-8-7-14-4-1-2-5-15(14)10-17)21-12-16-11-19(26-22-16)18-6-3-9-24-18/h1-11H,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYMXCMYUNQECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated isoxazole.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the isoxazole derivative with 2-(naphthalen-2-yloxy)acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
- Heterocyclic Core : The target’s isoxazole core (vs. triazole in 6a/7a or oxadiazole in 3a-h) may confer distinct electronic profiles and metabolic stability .
- Naphthalene Substitution: The naphthalen-2-yloxy group (target) vs.
- Functional Groups : The acetamide linkage is conserved, but substituents like furan (target, ) vs. chlorophenyl (3a-h) or nitro groups (6b-c, ) modulate solubility and bioactivity.
Research Findings and Implications
Synthetic Accessibility : Click chemistry (CuAAC) is widely employed for triazole-containing analogs (e.g., 6a, 7a) , while the target’s isoxazole-furan system may require alternative strategies, such as cyclization or alkylation .
Biological Performance: Oxadiazole-thione derivatives (3a-h) exhibit broad-spectrum antimicrobial activity, suggesting that the target’s isoxazole core could be optimized similarly .
Structure–Activity Relationships (SAR) :
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including cycloaddition for the isoxazole ring and coupling for the naphthalene moiety. Critical parameters include:
- Temperature : Elevated temperatures (80–100°C) for cycloaddition to ensure regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Copper(I) catalysts enhance azide-alkyne cycloaddition efficiency (e.g., Cu(OAc)₂ in tert-butanol/water) .
- Purification : Column chromatography with hexane/ethyl acetate (8:2) or recrystallization in ethanol ensures purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.4 ppm) and carbonyl signals (C=O at ~168–172 ppm) .
- Mass spectrometry : HRMS to verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₃O₄: 376.13 vs. observed 376.12) .
- IR spectroscopy : Detect key functional groups (C=O at ~1670 cm⁻¹, N–H at ~3260 cm⁻¹) .
Q. What preliminary assays are recommended to assess its biological activity?
- Answer : Prioritize target-agnostic screens:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC ≤ 32 µg/mL suggests promise) .
- Anti-inflammatory : COX-2 inhibition via ELISA (IC₅₀ values < 10 µM warrant further study) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 20 µM in HeLa) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer :
- Core modifications : Replace the furan with thiophene (lipophilicity ↑) or pyridine (hydrogen bonding ↑) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on naphthalene to modulate receptor binding .
- Bioisosteres : Swap acetamide with sulfonamide to alter metabolic stability .
- Example SAR table :
| Derivative | Modification | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Parent | None | 15.2 (COX-2) |
| Derivative A | Furan → Thiophene | 8.7 (COX-2) |
| Derivative B | Naphthalene-2-OCH₃ | 22.1 (COX-2) |
Q. What computational strategies are effective for predicting target interactions?
- Answer :
- Docking : Use AutoDock Vina with PDB targets (e.g., COX-2, EGFR) to predict binding poses (∆G ≤ -8 kcal/mol suggests high affinity) .
- MD simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2 Å indicates robust binding) .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser530 in COX-2) .
Q. How can crystallization challenges be addressed for X-ray diffraction studies?
- Answer :
- Solvent screening : Use vapor diffusion with ethanol/water mixtures (70:30) for slow crystal growth .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freecing to prevent ice formation .
- Refinement : SHELXL for high-resolution data (R-factor < 0.05) and TWINABS for twinned crystals .
Q. How to resolve contradictions in bioactivity data across different assays?
- Answer :
- Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2 ELISA) with cell-based assays (PGE₂ ELISA) .
- Off-target profiling : Use KinomeScan to rule out kinase promiscuity .
- Metabolic stability : Incubate with liver microsomes (e.g., t₁/₂ > 60 min suggests low clearance) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
